4-amino-N-(5-chloro-2-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

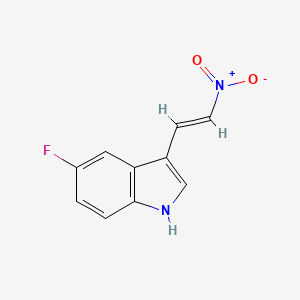

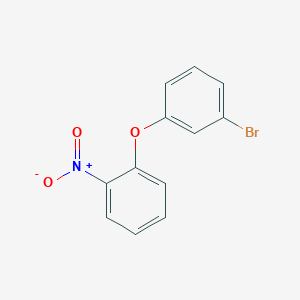

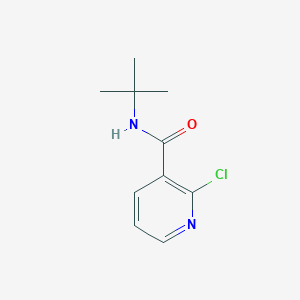

4-Amino-N-(5-chloro-2-methylphenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C14H13ClN2O and a molecular weight of 260.72 .

Synthesis Analysis

The synthesis of benzamides, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 4-amino-N-(5-chloro-2-methylphenyl)benzamide consists of a benzamide core with a chlorine atom and a methyl group attached to the phenyl ring .Chemical Reactions Analysis

The synthesis of benzamides, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-Amino-N-(5-chloro-2-methylphenyl)benzamide has a molecular weight of 260.72 and a molecular formula of C14H13ClN2O .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

4-amino-N-(5-chloro-2-methylphenyl)benzamide: serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its amide group is a common moiety in many drugs, contributing to the compound’s bioactivity and pharmacokinetics. For instance, benzamide derivatives are integral in creating medications for treating conditions such as hypercholesterolemia, hypertension, and certain types of cancer .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the synthesis of herbicides, such as saflufenacil. Saflufenacil is known for its pre-emergent and post-emergent activity against a broad spectrum of weeds, highlighting the role of 4-amino-N-(5-chloro-2-methylphenyl)benzamide in crop protection and management .

Green Chemistry

In the pursuit of more sustainable and environmentally friendly chemical processes, 4-amino-N-(5-chloro-2-methylphenyl)benzamide can be used to develop green catalysts. These catalysts are designed to minimize waste and energy consumption while maximizing product yield, aligning with the principles of green chemistry .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Direcciones Futuras

Benzamide derivatives, including 4-amino-N-(5-chloro-2-methylphenyl)benzamide, have been found to possess various pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities . Therefore, there is a need to improve the already used benzamide derivatives and search for new and more effective benzamide derivatives .

Propiedades

IUPAC Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-2-5-11(15)8-13(9)17-14(18)10-3-6-12(16)7-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLGCUWGKXCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(5-chloro-2-methylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)